5-Hydroxy-2-sulfamoylbenzoic acid

Description

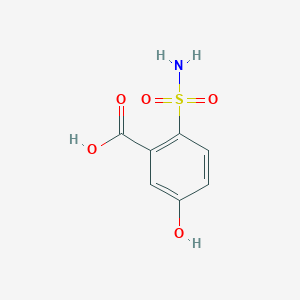

5-Hydroxy-2-sulfamoylbenzoic acid (CAS: Not explicitly provided in evidence; positional isomer noted in ) is a benzoic acid derivative featuring a hydroxyl (-OH) group at position 5 and a sulfamoyl (-SO₂NH₂) group at position 2. This compound is structurally related to sulfonamide-class drugs, which often exhibit antibacterial or enzyme-inhibitory properties. Its electronic configuration, influenced by the electron-withdrawing sulfamoyl group, enhances acidity compared to simpler benzoic acids.

Properties

Molecular Formula |

C7H7NO5S |

|---|---|

Molecular Weight |

217.20 g/mol |

IUPAC Name |

5-hydroxy-2-sulfamoylbenzoic acid |

InChI |

InChI=1S/C7H7NO5S/c8-14(12,13)6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11)(H2,8,12,13) |

InChI Key |

XIEZYTLCSVKUNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-sulfamoylbenzoic acid typically involves the sulfonation of salicylic acid. One common method includes the reaction of salicylic acid with chlorosulfonic acid, followed by neutralization with ammonia to introduce the sulfamoyl group. The reaction conditions generally involve maintaining a temperature range of 0-5°C during the addition of chlorosulfonic acid to prevent over-sulfonation and degradation of the product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The sulfamoyl group can be reduced to an amine.

Substitution: The hydroxyl and sulfamoyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-Hydroxy-2-sulfamoylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfamoyl group can interact with enzymes and proteins, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 5-Hydroxy-2-sulfamoylbenzoic Acid and Analogs

Structural and Electronic Differences

- Positional Isomerism : The hydroxyl and sulfamoyl group positions significantly alter electronic properties. For example, 2-hydroxy-5-sulfamoylbenzoic acid () has reversed substituents compared to the target compound, which may influence hydrogen bonding and acidity .

- Substituent Effects: Methyl/Methoxy Groups: Compounds like 2-hydroxy-5-methylbenzoic acid () lack sulfamoyl groups, reducing acidity but improving stability. Methoxy groups (e.g., in ) enhance lipophilicity .

Pharmacological and Biochemical Comparisons

- Antibacterial Activity : Brominated analogs (e.g., 5-bromo-2-methoxybenzoic acid in ) show potent activity against bacterial biofilms, suggesting that electron-withdrawing substituents enhance efficacy. The sulfamoyl group in the target compound may similarly interact with bacterial enzymes (e.g., dihydropteroate synthase in folate synthesis) .

- Enzyme Inhibition : Sulfasalazine derivatives () with azo linkages demonstrate anti-inflammatory properties, whereas the simpler sulfamoyl-hydroxy structure of the target compound may prioritize solubility over conjugation-dependent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.